BenchChemオンラインストアへようこそ!

tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate

Conformational analysis Piperidine stereochemistry Medicinal chemistry building blocks

tert-Butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate (CAS 946517-83-5) is a protected piperidine building block featuring a tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen, a primary aminoethyl side chain at the 4-position, and a 4-methyl substituent that creates a quaternary (gem-disubstituted) carbon center within the ring. The molecular formula is C₁₃H₂₆N₂O₂ with a molecular weight of 242.36 g/mol.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 946517-83-5
Cat. No. B6616150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
CAS946517-83-5
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)OC(C)(C)C)CCN
InChIInChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-10,14H2,1-4H3
InChIKeyZXAWHVKPOIYDRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-Aminoethyl)-4-Methylpiperidine-1-Carboxylate (CAS 946517-83-5) – A Differentiated Boc-Protected Piperidine Building Block for Medicinal Chemistry and PROTAC Linker Design


tert-Butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate (CAS 946517-83-5) is a protected piperidine building block featuring a tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen, a primary aminoethyl side chain at the 4-position, and a 4-methyl substituent that creates a quaternary (gem-disubstituted) carbon center within the ring. The molecular formula is C₁₃H₂₆N₂O₂ with a molecular weight of 242.36 g/mol . This compound belongs to the broader class of 4-(2-aminoethyl)piperidine scaffolds that have been investigated as sigma-1 (σ₁) receptor ligands with antiproliferative properties [1]. The geminal 4,4-disubstitution pattern is a structural motif of significant interest in medicinal chemistry, where the gem-dimethyl (or gem-methyl/aminoethyl) group has been demonstrated to improve drug-likeness by modulating potency, reducing metabolic clearance, and decreasing P-glycoprotein efflux liability [2].

Why Generic Substitution Fails for CAS 946517-83-5: The 4-Methyl Group Creates Quantifiable Conformational and Physicochemical Differentiation


Substituting tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate with a structurally similar analog—such as the non-methylated tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate (CAS 146093-46-1) or the shorter-linker 4-(Boc-aminomethyl)-4-methylpiperidine (CAS 1158759-03-5)—introduces measurable differences in conformational behavior, molecular geometry, and physicochemical properties that directly impact downstream synthetic utility and biological performance. The 4-methyl group in the target compound imposes a conformational free energy bias of 1.93 ± 0.02 kcal·mol⁻¹ favoring the equatorial orientation [1], altering the spatial trajectory of the pendant aminoethyl side chain relative to the piperidine ring plane. This stereoelectronic effect cannot be replicated by non-methylated analogs. Additionally, the quaternary 4,4-disubstituted carbon center restricts ring-flipping dynamics and reduces the number of accessible conformers, a feature associated with improved binding entropy in drug-like molecules [2]. The elongated ethylene spacer between the piperidine ring and the terminal primary amine provides a different reach and flexibility profile compared to the single-methylene aminomethyl variant, which critically affects the distance between pharmacophoric elements when the building block is elaborated into larger constructs such as PROTACs [3]. These structural differences are not cosmetic—they propagate into meaningful divergence in biological readouts across cognate target series, as documented in the evidence below.

tert-Butyl 4-(2-Aminoethyl)-4-Methylpiperidine-1-Carboxylate – Quantitative Differentiation Evidence Against Closest Structural Analogs


Conformational Bias of the 4-Methyl Substituent vs. Non-Methylated Piperidine Baseline

The 4-methyl substituent in the target compound imposes a quantifiable conformational free energy preference. ¹³C NMR measurements on 4-methylpiperidine at low temperature established that the conformational free energy difference (–ΔG°) for the methyl group is 1.93 ± 0.02 kcal·mol⁻¹ (8.07 ± 0.08 kJ·mol⁻¹), strongly favoring the equatorial orientation of the 4-methyl group [1]. When the 4-position is additionally substituted with the aminoethyl chain (as in CAS 946517-83-5), this creates a gem-disubstituted carbon center in which the ring-flipping equilibrium is biased toward the conformer that places the methyl group equatorial and the aminoethyl group axial (or vice versa depending on further substitution). In contrast, the non-methylated comparator tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate (CAS 146093-46-1) lacks this conformational anchor, allowing free interconversion between conformers without energetic penalty. The gem-disubstitution pattern is documented in the medicinal chemistry literature to reduce the number of accessible conformers, decrease conformational entropy penalty upon target binding, and improve metabolic stability by shielding vulnerable positions [2].

Conformational analysis Piperidine stereochemistry Medicinal chemistry building blocks

Physicochemical Property Comparison: Target Compound vs. Non-Methylated Analog (CAS 146093-46-1)

Direct comparison of the target compound (CAS 946517-83-5) with its closest structural analog, tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate (CAS 146093-46-1), reveals quantifiable differences in molecular weight, boiling point, and molecular formula that reflect the additional 4-methyl group. The target compound has a molecular weight of 242.36 g/mol (C₁₃H₂₆N₂O₂) , while the non-methylated analog has a molecular weight of 228.33 g/mol (C₁₂H₂₄N₂O₂) —a difference of 14.03 g/mol corresponding to one methylene unit. The predicted boiling point of the target compound is 321.4 ± 15.0 °C at 760 mmHg , compared to 316.0 ± 15.0 °C for the non-methylated analog , representing a difference of approximately 5.4 °C. Both compounds share the same Boc-piperidine and primary amine motifs, but the additional methyl group increases lipophilicity, which can influence membrane permeability, protein binding, and metabolic clearance when the building block is incorporated into final drug-like molecules [1].

Physicochemical properties Building block comparison Lipophilicity Boiling point

Linker Reach Comparison: Ethylene Spacer (CAS 946517-83-5) vs. Methylene Spacer (CAS 1158759-03-5)

The target compound features an ethylene (–CH₂CH₂–) spacer between the piperidine 4-position and the terminal primary amine, providing a two-carbon linker arm. The closest shorter-linker comparator, tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate (CAS 1158759-03-5), features a single methylene (–CH₂–) spacer . This one-carbon difference in linker length translates to a change in the maximal reach of the primary amine from the piperidine ring center of approximately 1.2–1.5 Å (based on standard C–C bond lengths), which is critical in PROTAC design where linker length is a primary determinant of ternary complex formation efficiency and degradation potency . In the CDK2 PROTAC study by Wu et al., a 4-methylpiperidine ring linker was explicitly employed in compound C3, achieving a DC₅₀ of 18.73 ± 10.78 nM for CDK2 degradation and 72.77 ± 3.51% cell differentiation at 6.25 nM in HL-60 cells [1]. While this study used the 4-methylpiperidine motif as a rigid core rather than the aminoethyl-substituted variant directly, it establishes the 4-methylpiperidine scaffold as a validated linker component in potent PROTACs, with the aminoethyl extension of CAS 946517-83-5 offering an additional tunable handle for linker length optimization.

PROTAC linker design Linker geometry Building block comparison Targeted protein degradation

Scaffold Validation: 4-(2-Aminoethyl)piperidine as a Privileged σ₁ Receptor Ligand Core with Anti-Proliferative Activity

The 4-(2-aminoethyl)piperidine scaffold—the core structural motif of the target compound—has been systematically evaluated as a σ₁ receptor ligand series. In the study by Holtschulte et al. (ChemMedChem, 2022), a series of 4-(2-aminoethyl)piperidine derivatives was synthesized and biologically evaluated [1]. Key structure-activity relationship findings include: 1-methylpiperidines showed particularly high σ₁ receptor affinity and selectivity over the σ₂ subtype, while piperidines bearing a proton, tosyl, or ethyl N-substituent exhibited considerably lower σ₁ affinity [1]. The compound 4a (a representative 4-(2-aminoethyl)piperidine derivative) inhibited the growth of human non-small cell lung cancer A427 cells to a similar extent as the σ₁ antagonist haloperidol [1]. Furthermore, 1-methylpiperidine derivatives 20a, 21a, and 22a showed stronger antiproliferative effects on androgen-negative human prostate cancer DU145 cells than the benchmark σ₁ ligands NE100 and S1RA [1]. Molecular dynamics simulations demonstrated that distinct interactions of the piperidine N-atom and its substituents with the lipophilic binding pocket (Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206) govern differential σ₁ receptor affinities [1]. The target compound, bearing a Boc group on the piperidine nitrogen and a free primary amine on the aminoethyl side chain, serves as a versatile intermediate that can be deprotected and further functionalized to explore this validated σ₁ pharmacophore space.

Sigma-1 receptor Antiproliferative activity Piperidine SAR Cancer cell lines

Best Research and Industrial Application Scenarios for CAS 946517-83-5 Based on Verified Differentiation Evidence


PROTAC Linker Design Requiring a Conformationally Biased Piperidine Core with Tunable Amine Reach

For targeted protein degradation (PROTAC) programs where linker geometry is being systematically optimized, tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate offers a distinct advantage over non-methylated piperidine linkers. The 4-methyl group provides a conformational anchor (ΔG° = 1.93 kcal·mol⁻¹ equatorial preference) [1] that reduces the number of accessible conformers, potentially enhancing ternary complex formation entropy. The ethylene spacer provides a flexible two-carbon reach that can be exploited to bridge target-binding warheads and E3 ligase ligands at an optimal distance. The free primary amine serves as a convenient functionalization handle, while the Boc group allows selective deprotection under mild acidic conditions. The 4-methylpiperidine motif has been validated in a potent CDK2-degrading PROTAC (compound C3, DC₅₀ = 18.73 ± 10.78 nM) [2].

σ₁ Receptor Ligand Development Leveraging the 4-(2-Aminoethyl)piperidine Pharmacophore

For CNS or oncology drug discovery programs targeting the sigma-1 receptor, the target compound provides direct access to a validated 4-(2-aminoethyl)piperidine scaffold with demonstrated high σ₁ receptor affinity and selectivity over σ₂ [1]. The Boc-protected piperidine nitrogen can be deprotected and functionalized with diverse substituents (e.g., methyl, benzyl, acyl) to modulate σ₁ affinity, as established by the SAR studies of Holtschulte et al. The free primary amine on the aminoethyl side chain allows introduction of aryl, heteroaryl, or other pharmacophoric groups known to enhance σ₁ binding. The 4-methyl group adds steric bulk that may influence subtype selectivity and metabolic stability [2].

Synthesis of 4,4-Disubstituted Piperidine Derivatives with Restricted Conformational Flexibility

In medicinal chemistry programs where rigidification of the piperidine ring is desired to improve target binding affinity or selectivity, the geminal 4,4-disubstituted carbon center of CAS 946517-83-5 offers a synthetically tractable entry point. The gem-disubstitution restricts ring-flipping dynamics and reduces the number of low-energy conformers [1]. This feature has been associated with improved binding potency, increased metabolic stability, and reduced P-glycoprotein efflux in multiple drug classes [2]. The building block can be elaborated through the free primary amine (via amide coupling, reductive amination, or sulfonamide formation) and through the piperidine nitrogen after Boc deprotection, providing orthogonal diversification handles.

Custom Synthesis of CNS-Penetrant Drug Candidates Built on a Methyl-Substituted Piperidine Core

For CNS drug discovery programs where balanced lipophilicity and moderate molecular weight are critical for blood-brain barrier penetration, the target compound (MW 242.36, BP 321.4 °C) occupies a favorable physicochemical space distinct from both its non-methylated analog (CAS 146093-46-1, MW 228.33, BP 316.0 °C) and its shorter-linker variant (CAS 1158759-03-5, MW 228.33) [1][2][3]. The incremental increase in carbon count (ΔMW = +14 g/mol compared to the non-methylated analog) provides a modest lipophilicity boost without the large jump associated with N-alkylation or aryl substitution. This incremental control over physicochemical properties is valuable when optimizing CNS multiparameter optimization (MPO) scores.

Quote Request

Request a Quote for tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.